molecular formula C12H16O3 B14088224 Propan-2-yl 3-hydroxy-3-phenylpropanoate CAS No. 27751-80-0

Propan-2-yl 3-hydroxy-3-phenylpropanoate

Cat. No.: B14088224
CAS No.: 27751-80-0
M. Wt: 208.25 g/mol
InChI Key: PQCWHPORJRGOMC-UHFFFAOYSA-N
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Description

Propan-2-yl 3-hydroxy-3-phenylpropanoate is a high-purity chemical compound provided for research and development purposes. This product is intended for laboratory use only by qualified researchers and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can utilize this compound as a potential synthetic intermediate or building block in organic synthesis and medicinal chemistry. Its structure, featuring an ester group and a hydroxy group, makes it a candidate for further chemical modifications to create novel molecular entities. All necessary handling and storage precautions should be followed to ensure the integrity of the product and the safety of laboratory personnel. Please consult the safety data sheet before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27751-80-0

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

propan-2-yl 3-hydroxy-3-phenylpropanoate

InChI

InChI=1S/C12H16O3/c1-9(2)15-12(14)8-11(13)10-6-4-3-5-7-10/h3-7,9,11,13H,8H2,1-2H3

InChI Key

PQCWHPORJRGOMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CC(C1=CC=CC=C1)O

Origin of Product

United States

Advanced Synthetic Methodologies for Propan 2 Yl 3 Hydroxy 3 Phenylpropanoate

Stereoselective Synthesis of Propan-2-yl 3-hydroxy-3-phenylpropanoate

The creation of the two stereocenters in this compound with high selectivity is a key challenge. Various strategies have been developed to address this, including asymmetric catalysis, diastereoselective methods, and kinetic resolution.

Asymmetric Catalytic Approaches for 3-Hydroxy Ester Formation, including Asymmetric Hydrogenation

Asymmetric hydrogenation of the corresponding β-keto ester, isopropyl benzoylacetate, is a direct and efficient route to optically active this compound. This transformation is typically achieved using chiral metal catalysts, with ruthenium-based complexes being particularly prominent.

Ruthenium catalysts bearing chiral phosphine (B1218219) ligands have demonstrated high efficiency and enantioselectivity in the hydrogenation of β-keto esters. For instance, Ru-BINAP (bis(diphenylphosphino)binaphthyl) systems are well-established for this purpose. The choice of ligand, solvent, and reaction conditions can significantly influence both the conversion and the enantiomeric excess (ee) of the product.

Catalyst SystemSubstrateProduct ConfigurationEnantiomeric Excess (ee)Reference
Ru(II)-chiral NNP ligandAromatic ketones(S) or (R)Up to 99.9% nih.gov
Ir/f-phamidolAryl α-dibenzylamino β-ketoesterssyn-β-hydroxy α-amino derivatives>99% almacgroup.com

This table presents data for analogous asymmetric hydrogenation reactions to illustrate the potential of these catalyst systems.

The mechanism of these reactions generally involves the coordination of the β-keto ester to the chiral metal center, followed by the stereoselective transfer of hydrogen from the metal hydride to the carbonyl group. The steric and electronic properties of the chiral ligand create a differentiated environment that favors the formation of one enantiomer over the other.

Diastereoselective Synthetic Pathways

Diastereoselective synthesis aims to control the relative stereochemistry of the two stereocenters in this compound, leading to either the syn or anti diastereomer. This is often achieved by employing chiral auxiliaries or by substrate-controlled reactions.

One common approach involves the aldol (B89426) reaction between a chiral enolate equivalent and benzaldehyde (B42025). The use of a chiral auxiliary attached to the enolate directs the facial attack of the aldehyde, leading to a diastereomerically enriched product. Subsequent removal of the auxiliary yields the desired β-hydroxy ester.

Another strategy is the diastereoselective reduction of a β-keto ester that already contains a chiral center. The existing stereocenter influences the approach of the reducing agent to the carbonyl group, resulting in the preferential formation of one diastereomer. The choice of reducing agent and reaction conditions is crucial for achieving high diastereoselectivity. For example, chelation-controlled reductions using reagents like zinc borohydride (B1222165) can favor the formation of the syn diastereomer, while non-chelating reducing agents often lead to the anti product.

Enantioselective Kinetic Resolution Strategies for β-Hydroxy Esters

Kinetic resolution is a powerful technique for separating a racemic mixture of this compound. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. Lipases are particularly effective biocatalysts for the kinetic resolution of β-hydroxy esters through enantioselective acylation or hydrolysis. mdpi.com

In a typical lipase-catalyzed kinetic resolution, the racemic β-hydroxy ester is treated with an acyl donor in an organic solvent. The lipase (B570770) selectively acylates one enantiomer at a much faster rate, leaving the unreacted enantiomer in high enantiomeric excess. For example, lipase from Pseudomonas cepacia (PCL) has been shown to be highly effective in the resolution of ethyl 3-hydroxy-3-phenylpropanoate, a close analog of the target compound. semanticscholar.org

EnzymeSubstrateReactionProduct (Enantiomeric Excess)ConversionReference
Pseudomonas cepacia Lipase (PCL)Racemic ethyl 3-hydroxy-3-phenylpropanoateHydrolysis(R)-ester (>98% ee)~50% semanticscholar.org
Candida rugosa Lipase (CRL)Racemic ethyl 3-hydroxy-3-phenylpropanoateHydrolysis(S)-acid (variable ee)- semanticscholar.org

This table showcases results for the closely related ethyl ester, demonstrating the applicability of lipases for this class of compounds.

The efficiency of the kinetic resolution is often described by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. High E-values (typically >100) are desirable for achieving high enantiomeric excess of both the unreacted substrate and the product.

Biocatalytic Routes to this compound and Analogues

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes, either as isolated preparations or in whole-cell systems, can catalyze a wide range of transformations with excellent stereocontrol.

Enzyme-Mediated Kinetic Resolution and Asymmetric Biotransformations

As mentioned in section 2.1.3, enzyme-mediated kinetic resolution is a well-established method for obtaining enantiomerically pure β-hydroxy esters. Lipases are the most commonly used enzymes for this purpose due to their broad substrate specificity, high stability in organic solvents, and commercial availability. mdpi.com The choice of lipase, acyl donor, and solvent can be optimized to achieve high enantioselectivity and yield.

Asymmetric biotransformations offer a more direct route to enantiopure β-hydroxy esters, potentially avoiding the 50% theoretical yield limit of kinetic resolution. A key example is the asymmetric reduction of the prochiral β-keto ester, isopropyl benzoylacetate, using ketoreductases (KREDs). These enzymes, often found in yeasts and bacteria, can reduce the carbonyl group with high enantioselectivity, directly yielding the desired (R)- or (S)-β-hydroxy ester.

BiocatalystSubstrateProductEnantiomeric Excess (ee)Reference
Baker's YeastEthyl benzoylacetate(S)-ethyl 3-hydroxy-3-phenylpropanoate>95% researchgate.net
Lactobacillus kefir KREDβ-keto esters(R)-β-hydroxy estersHigh
Thermus thermophilus HBDHβ-keto esters(S)-β-hydroxy estersHigh

This table provides examples of biocatalytic reductions of analogous β-keto esters.

Biocatalyst Design, Engineering, and Immobilization for 3-Hydroxy Ester Synthesis

Recent advances in biotechnology have enabled the design and engineering of biocatalysts with improved properties for specific applications. Techniques such as directed evolution and site-directed mutagenesis can be used to enhance the activity, stability, and enantioselectivity of enzymes like lipases and ketoreductases. For example, the substrate scope of a KRED could be altered to better accommodate the isopropyl ester of benzoylacetate.

Immobilization of enzymes on solid supports is a crucial strategy for their practical application in industrial processes. Immobilization can improve the operational stability of the enzyme, facilitate its recovery and reuse, and enable its use in continuous flow reactors. Common immobilization techniques include adsorption, covalent bonding, entrapment, and cross-linking. The choice of support material and immobilization method can significantly impact the performance of the biocatalyst. For instance, lipases immobilized on hydrophobic supports often exhibit enhanced activity due to interfacial activation. researchgate.net

Multicomponent Reaction Strategies Towards this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. While the classic two-component Reformatsky reaction, involving an α-halo ester and a carbonyl compound, is a primary route to β-hydroxy esters, the principles of MCRs can be adapted to streamline the synthesis of this compound.

One relevant MCR strategy is the Barbier-type reaction. wikipedia.orgalfa-chemistry.comnrochemistry.com The Barbier reaction is closely related to the Grignard reaction, with the key distinction that the organometallic reagent is generated in situ. wikipedia.org This avoids the separate step of preparing and isolating the organometallic species. In a three-component Barbier-type approach to a β-hydroxy ester, an alkyl halide, a carbonyl compound (in this case, benzaldehyde), and a metal (such as zinc, magnesium, or indium) are combined in a single pot. wikipedia.orgresearchgate.net For the synthesis of this compound, this would involve the reaction of isopropyl 2-bromoacetate with benzaldehyde in the presence of a suitable metal.

Recent advancements have focused on expanding the scope and improving the efficiency of these reactions. For instance, mechanochemical adaptations of the Mg-mediated Barbier reaction have been shown to facilitate the coupling of a wide range of organic halides with various electrophiles, including esters, in a solvent-free, single-step process. chemrxiv.org Such solvent-free conditions are highly desirable from a green chemistry perspective. Furthermore, the use of different metals can influence the reactivity and selectivity of the reaction. Indium-mediated reactions, for example, have been successfully employed for the solvent-free synthesis of β-hydroxy esters.

While a direct three-component reaction where the ester, aldehyde, and another component are assembled in one pot to form the final product is a conceptual ideal, the in situ generation of the nucleophile in the presence of the electrophile, as seen in the Barbier reaction, is a practical and efficient manifestation of the multicomponent strategy.

Table 1: Comparison of Two-Component vs. Multicomponent (Barbier-type) Synthesis

FeatureTraditional Two-Component Synthesis (e.g., Grignard)Multicomponent Barbier-type Reaction
Reagent Preparation Separate preparation of the organometallic reagent is required.Organometallic reagent is generated in situ.
Number of Steps Typically two distinct synthetic operations.A single synthetic operation (one-pot).
Operational Simplicity More complex due to the handling of reactive intermediates.Operationally simpler and often faster.
Intermediate Stability Grignard reagents can be isolated and stored.In situ generated reagents are often unstable and used immediately.
Reaction Conditions Often requires strictly anhydrous conditions.Can sometimes be performed in aqueous media, enhancing its green profile. wikipedia.org

Continuous Flow Chemistry in the Synthesis of this compound

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and facile scalability. The synthesis of β-hydroxy esters, including this compound, via the Reformatsky reaction is particularly well-suited for adaptation to a continuous flow setup. acs.orgacs.org

The Reformatsky reaction is often initiated by heating but can become vigorously exothermic once started, leading to potential side reactions and variable yields in large-scale batch production. acs.org A continuous flow system mitigates these issues by providing a high surface-area-to-volume ratio in the reactor, which allows for efficient heat dissipation and precise temperature control. rsc.orgresearchgate.net

A typical continuous flow setup for the Reformatsky reaction involves pumping a solution of the starting materials, benzaldehyde and isopropyl 2-bromoacetate, through a heated column packed with granular zinc. acs.org The organozinc intermediate is formed and reacts within the column, and the product stream is continuously collected. This minimizes the contact time of the reactants and product in the hot reaction zone, thereby reducing the formation of byproducts from self-condensation or elimination reactions. acs.org

Research has demonstrated that this approach can lead to significantly improved and more consistent yields compared to batch methods. acs.orgacs.org Furthermore, the development of greener activation protocols for zinc under flow conditions further enhances the sustainability of this process. rsc.org The ability to operate the system for extended periods allows for the production of large quantities of the desired β-hydroxy ester without the need for repetitive batch setups. acs.org

Table 2: Key Parameters and Advantages of Continuous Flow Reformatsky Synthesis

ParameterDescriptionAdvantage in Flow Chemistry
Temperature The reaction is typically heated to initiate.Precise temperature control prevents overheating and side reactions.
Residence Time The time the reactants spend in the heated reactor zone.Can be precisely controlled by adjusting the flow rate, optimizing conversion.
Mixing Efficient mixing of reactants is crucial.Superior mixing in microreactors enhances reaction rates and consistency.
Safety The small reaction volume at any given time minimizes risks.The handling of exothermic reactions is significantly safer.
Scalability Production is scaled by running the system for longer durations.Avoids the challenges of scaling up batch reactions.

Implementation of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more environmentally benign by applying these principles to traditional synthetic methods like the Reformatsky and Barbier reactions.

One of the key tenets of green chemistry is the use of safer solvents or the elimination of solvents altogether. The Barbier reaction, for instance, can often be conducted in water, which is a non-toxic, non-flammable, and inexpensive solvent. wikipedia.org This is a significant advantage over traditional organometallic reactions that require dry, ethereal solvents. Furthermore, mechanochemical approaches to the Barbier and Reformatsky-analogous reactions have been developed, allowing the synthesis to proceed in the absence of any solvent, which is an even more sustainable option. chemrxiv.orgnih.gov This approach not only reduces waste but can also lead to improved reaction kinetics.

The choice of metal is another area where green chemistry principles can be applied. While zinc is the classic metal for the Reformatsky reaction, research has explored the use of other, more environmentally benign or efficient metals. wikipedia.org Catalytic amounts of copper have been shown to promote the Reformatsky reaction, reducing the amount of metal waste generated. organic-chemistry.orgorganic-chemistry.org

Atom economy is another important consideration. The Reformatsky and Barbier reactions are addition reactions and thus have inherently good atom economy, as all the atoms of the reactants are incorporated into the final product, with the exception of the metal and halogen atoms.

Finally, the integration of continuous flow processing, as discussed in the previous section, aligns with several green chemistry principles. The improved energy efficiency, enhanced safety, and potential for waste reduction make continuous flow a greener alternative to traditional batch synthesis. rsc.org

Table 3: Application of Green Chemistry Principles to the Synthesis

Green Chemistry PrincipleApplication in the Synthesis of this compound
Prevention Designing processes to minimize waste, such as using high-yield reactions like the Reformatsky reaction.
Atom Economy The addition nature of the Reformatsky and Barbier reactions leads to high atom economy.
Less Hazardous Chemical Syntheses Using less toxic metals or catalytic systems.
Safer Solvents and Auxiliaries Employing water as a solvent in Barbier-type reactions or conducting the reaction under solvent-free conditions (mechanochemistry). wikipedia.orgnih.gov
Design for Energy Efficiency Continuous flow processes can be more energy-efficient than batch reactions due to better heat transfer.
Use of Renewable Feedstocks While not directly addressed in the synthesis of this specific molecule, this principle encourages the use of bio-derived starting materials where possible.
Reduce Derivatives One-pot multicomponent strategies like the Barbier reaction avoid the need for protection and deprotection steps.
Catalysis Using catalytic amounts of metals (e.g., copper-catalyzed Reformatsky) instead of stoichiometric amounts. organic-chemistry.org
Real-time analysis for Pollution Prevention Flow chemistry allows for the integration of in-line analytical techniques to monitor the reaction and prevent the formation of byproducts.
Inherently Safer Chemistry for Accident Prevention The small reaction volumes in continuous flow reactors minimize the risk of accidents, especially with exothermic reactions.

Mechanistic Investigations of Reactions Involving Propan 2 Yl 3 Hydroxy 3 Phenylpropanoate

Elucidation of Reaction Pathways and Transition State Analysis

The formation of propan-2-yl 3-hydroxy-3-phenylpropanoate typically proceeds through one of two primary reaction pathways: the Reformatsky reaction or an aldol-type condensation.

The Reformatsky Reaction Pathway:

The Reformatsky reaction involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc. wikipedia.orgorganic-chemistry.org In the case of this compound, this would involve the reaction of isopropyl 2-bromoacetate with benzaldehyde (B42025). The generally accepted mechanism proceeds through the following key steps:

Oxidative Addition: Zinc metal inserts into the carbon-halogen bond of the isopropyl 2-bromoacetate, forming an organozinc reagent known as a Reformatsky enolate. wikipedia.orgscribd.com

Dimerization and Rearrangement: The initially formed species can dimerize and rearrange to form two zinc enolates. wikipedia.org

Coordination and Transition State Formation: The carbonyl oxygen of benzaldehyde coordinates to the zinc atom of the enolate, leading to the formation of a six-membered chair-like transition state, often referred to as a Zimmerman-Traxler-type transition state. wikipedia.orgharvard.edu This organized transition state is key to understanding the stereochemical outcome of the reaction.

Carbon-Carbon Bond Formation: A rearrangement occurs within the transition state, resulting in the formation of a new carbon-carbon bond between the α-carbon of the ester and the carbonyl carbon of the benzaldehyde. wikipedia.org

Protonation: Subsequent acidic workup removes the zinc salt and protonates the oxygen, yielding the final β-hydroxy ester product. wikipedia.org

The stereochemistry of the product is largely determined by the geometry of the zinc enolate and the subsequent diastereomeric transition states. The chair-like transition state minimizes 1,3-diaxial interactions, and the preferred geometry will depend on the relative steric bulk of the substituents. harvard.edu

The Aldol (B89426) Reaction Pathway:

Alternatively, this compound can be synthesized via a direct aldol reaction. This involves the reaction of the enolate of isopropyl acetate (B1210297) with benzaldehyde. The enolate can be pre-formed using a strong base or generated in situ using a suitable catalyst.

The transition state in metal-catalyzed aldol reactions is also often a six-membered ring, similar to the Zimmerman-Traxler model. harvard.edu For example, in titanium-mediated aldol reactions, a chelated enolate can be formed that then reacts with the aldehyde. rsc.org The facial selectivity of the aldehyde and the enolate geometry determine the stereochemical outcome. Theoretical studies have been employed to model these transition states and predict the stereoselectivity of aldol condensations. acs.org

Role of Catalysts and Reaction Conditions in Stereocontrol and Enantioselectivity

The control of stereochemistry, particularly the formation of a specific enantiomer (enantioselectivity), is a significant focus in the synthesis of β-hydroxy esters. This is achieved through the use of chiral catalysts and careful control of reaction conditions.

In the context of synthesizing this compound, several catalytic systems are relevant:

Barium-Catalyzed Asymmetric Aldol Reaction: A notable example is the use of a Ba(O-iPr)₂/(S)-BINOL complex. This system has been shown to be effective in the dynamic kinetic asymmetric transformation (DYKAT) of β,γ-unsaturated esters with various aldehydes. nih.govorganic-chemistry.org This catalyst promotes a direct aldol reaction followed by a retro-aldol reaction, allowing for the thermodynamically controlled formation of the more stable α-alkylidene-β-hydroxy ester with high enantioselectivity. organic-chemistry.org The use of Ba(O-iPr)₂ is particularly relevant as it directly involves an isopropoxide ligand.

Titanium-Mediated Aldol Reactions: The use of titanium tetrachloride (TiCl₄) in combination with a hindered amine base like diisopropylethylamine (i-Pr₂NEt) allows for regioselective enolization. For chiral ketones, this can lead to highly diastereoselective additions to aldehydes, favoring syn-adducts through a chelated enolate transition state. rsc.org The steric bulk of the isopropyl group in propan-2-yl acetate would influence the geometry of the titanium enolate and the subsequent facial selectivity of the reaction with benzaldehyde.

Planar-Chiral DMAP Catalysts: Non-enzymatic kinetic resolution of racemic β-hydroxy esters can be achieved using planar-chiral 4-dimethylaminopyridine (B28879) (DMAP) catalysts. nih.gov While this is a resolution of a pre-existing racemic mixture rather than an asymmetric synthesis, it highlights the role of chiral catalysts in differentiating between enantiomers. The selectivity in these reactions is influenced by the steric bulk of the ester group and the substituent at the β-position. nih.gov

The reaction conditions, including the choice of solvent, temperature, and the nature of the metal cation in the enolate, all play a critical role in determining the stereochemical outcome. Lower temperatures generally lead to higher selectivity. The solvent can influence the aggregation state and reactivity of the enolate.

The following table summarizes the performance of a Ba-catalyzed asymmetric aldol reaction with various aldehydes, which can be considered analogous to the synthesis of this compound.

AldehydeYield (%)Enantiomeric Excess (ee, %)Reference
Benzaldehyde8598 organic-chemistry.org
4-Methoxybenzaldehyde7998 organic-chemistry.org
2-Naphthaldehyde8299 organic-chemistry.org
Cinnamaldehyde7095 organic-chemistry.org
Cyclohexanecarboxaldehyde6893 organic-chemistry.org

Kinetic and Thermodynamic Analysis of Formation and Transformation Reactions

Kinetics:

The rate of formation of β-hydroxy esters is dependent on several factors:

Enolate Formation: In the aldol reaction, the rate-determining step can be the deprotonation of the α-carbon to form the enolate. The acidity of this proton and the strength of the base used are crucial.

Nucleophilic Attack: The subsequent nucleophilic attack of the enolate on the aldehyde is also a key kinetic step. The electrophilicity of the aldehyde and the nucleophilicity of the enolate will influence the reaction rate.

Catalyst Concentration: In catalytic reactions, the rate is typically dependent on the concentration of the active catalytic species.

Kinetic isotope effect studies on related aldol condensations suggest that the deprotonation of the α-carbon is often a kinetically relevant step. osti.gov For example, in Ti-BEA catalyzed reactions of acetaldehyde, a slight decrease in the aldol condensation rate was observed upon substitution with deuterated acetaldehyde. osti.gov

Thermodynamics:

The aldol reaction is generally a reversible process. The position of the equilibrium is influenced by the stability of the reactants and products. The formation of the β-hydroxy ester is typically favored at lower temperatures. At higher temperatures, the retro-aldol reaction can become significant, leading to the decomposition of the product back to the starting materials.

In the Ba-catalyzed dynamic kinetic asymmetric transformation, the reaction is driven towards the thermodynamically more stable product through a retro-aldol/aldol sequence. organic-chemistry.org This indicates that under these conditions, the desired product is at a lower energy state than other possible isomers.

The following table outlines the key kinetic and thermodynamic considerations for the formation of β-hydroxy esters.

FactorKinetic InfluenceThermodynamic Influence
TemperatureHigher temperature generally increases reaction rate.Lower temperature favors the aldol adduct (product). Higher temperature can favor the retro-aldol reaction.
CatalystIncreases the rate of reaction by providing a lower energy pathway.Does not affect the position of the equilibrium but can influence which product is formed under kinetic or thermodynamic control.
Steric HindranceIncreased steric hindrance in the reactants or transition state can decrease the reaction rate.Can influence the relative stability of diastereomeric products.
SolventCan influence the solubility and reactivity of reactants and intermediates, thus affecting the rate.Can affect the relative stability of reactants and products through solvation.

Reactivity and Chemical Transformations of Propan 2 Yl 3 Hydroxy 3 Phenylpropanoate

Functional Group Interconversions of the Hydroxyl Moiety

The secondary hydroxyl group is a key site for synthetic modification. It can readily undergo acylation, conversion into a leaving group for substitution or elimination reactions, and oxidation.

Acylation: The hydroxyl group can be esterified through reaction with acylating agents. For instance, in lipase-catalyzed reactions, acyl donors like vinyl acetate (B1210297) or vinyl propionate (B1217596) are used to convert the hydroxyl group into the corresponding acetate or propionate ester. This transformation is often enantioselective, allowing for the kinetic resolution of racemic mixtures.

Conversion to Leaving Groups: To facilitate nucleophilic substitution or elimination, the hydroxyl group can be converted into a better leaving group, such as a sulfonate ester (tosylate or mesylate). This is a common strategy in the synthesis of related pharmaceutical intermediates. For example, the hydroxyl group of a similar 1,3-diol can be selectively mesylated at one position.

Oxidation: Oxidation of the secondary alcohol functionality would yield the corresponding β-keto ester, propan-2-yl 3-oxo-3-phenylpropanoate. This transformation can be achieved using various oxidizing agents common in organic synthesis, such as those based on chromium (e.g., PCC) or Swern-type oxidations.

Ester Transformations, including Transesterification and Reduction Reactions

The isopropyl ester group is susceptible to transformations such as hydrolysis, transesterification, and reduction. Enzymatic methods have been extensively explored for these reactions, particularly for kinetic resolution.

Transesterification: Lipase-catalyzed transesterification is a well-documented method for the kinetic resolution of racemic 3-hydroxy-3-phenylpropanoate esters. In these processes, one enantiomer of the alcohol reacts preferentially with an acyl donor, leaving the unreacted enantiomeric alcohol in high enantiomeric excess. For the closely related ethyl ester, various lipases and acylating agents have been studied. For example, using Lipase (B570770) PS-C with vinyl acetate as the acylating agent resulted in the (S)-ethyl 3-hydroxy-3-phenylpropionate (B1262273) with 100% enantiomeric excess (ee) at 55.6% conversion.

Hydrolysis: The ester can be hydrolyzed to the parent acid, 3-hydroxy-3-phenylpropanoic acid, under either acidic or basic conditions. Enzymatic hydrolysis is also a powerful tool for enantioselective synthesis. Studies on the ethyl ester have shown that different enzymes exhibit varying levels of selectivity. For example, Pseudomonas cepacia lipase (PCL) catalyzed the hydrolysis of racemic ethyl 3-hydroxy-3-phenylpropanoate to yield the unreacted (R)-ester with >98% ee and the (S)-acid with 93% ee at 50% conversion.

Below is a table summarizing the results of enzymatic hydrolysis of the analogous ethyl ester, ethyl 3-hydroxy-3-phenylpropanoate.

EnzymeConversion (%)Recovered Ester Enantiomeric Excess (% ee)ConfigurationAcid Product Enantiomeric Excess (% ee)ConfigurationReference
PCL (Pseudomonas cepacia lipase)50>98R93S
PLE (Pig liver esterase)5015R15S
CRL (Candida rugosa lipase)5010R10S

Reduction: The ester functional group can be reduced to a primary alcohol. Using strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the ester to yield 3-phenylpropane-1,3-diol. This reaction would proceed via the reduction of the ester to an aldehyde, which is then further reduced to the alcohol.

Electrophilic and Nucleophilic Reactions Involving the Phenyl Substituent

The phenyl group can undergo electrophilic aromatic substitution, with the position of substitution being influenced by the existing alkyl side chain. The -CH(OH)CH₂COOiPr group is considered an alkyl substituent, which is generally activating and directs incoming electrophiles to the ortho and para positions. Steric hindrance from the bulky side chain may favor substitution at the para position.

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would likely yield a mixture of ortho- and para-nitro substituted products.

Halogenation: Bromination or chlorination in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would result in the corresponding ortho- and para-halogenated derivatives.

Friedel-Crafts Alkylation and Acylation: These reactions would introduce an alkyl or acyl group, respectively, onto the aromatic ring, again primarily at the para position due to sterics.

Nucleophilic aromatic substitution is generally not favored on this electron-rich phenyl ring unless a strongly electron-withdrawing group is also present.

Cyclization and Rearrangement Studies

The bifunctional nature of propan-2-yl 3-hydroxy-3-phenylpropanoate allows for intramolecular reactions.

Cyclization: Under certain conditions, the hydroxyl group can act as an internal nucleophile, attacking the carbonyl carbon of the ester. This intramolecular transesterification would lead to the formation of a six-membered lactone, 4-phenyl-oxan-2-one. This type of reaction can sometimes be promoted by acid or base catalysts. In a study involving a similar secondary alcohol, intramolecular trapping of an intermediate ester by the hydroxyl group resulted in the formation of a lactone.

No significant molecular rearrangements, such as Wagner-Meerwein shifts, are commonly reported for this structure under typical reaction conditions, as it does not readily form a carbocation that would favor such a rearrangement.

Advanced Structural Characterization and Spectroscopic Analysis of Propan 2 Yl 3 Hydroxy 3 Phenylpropanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformation Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the constitution and conformation of organic molecules. For Propan-2-yl 3-hydroxy-3-phenylpropanoate, both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In ¹H NMR spectroscopy, the protons of the phenyl group typically appear as a multiplet in the aromatic region (δ 7.2-7.4 ppm). The methine proton on the stereogenic center (CH-OH) is a key diagnostic signal, usually appearing as a doublet of doublets around δ 5.1 ppm. Its coupling to the adjacent diastereotopic methylene (B1212753) protons (CH₂) provides crucial conformational data. These methylene protons, adjacent to the ester carbonyl, typically resonate as a multiplet around δ 2.7-2.8 ppm. The isopropyl group gives rise to a septet for the methine proton (CH of the ester) and two doublets for the diastereotopic methyl groups.

The magnitude of the vicinal coupling constants (³J) between the C-3 methine proton and the C-2 methylene protons can be analyzed using the Karplus equation to infer the dihedral angles and thus the preferred conformation of the molecule in solution. Intramolecular hydrogen bonding between the hydroxyl group and the ester carbonyl can influence this conformation, often favoring a gauche or anti-periplanar arrangement. For unambiguous stereochemical assignment, particularly in more complex diastereomers, techniques like Nuclear Overhauser Effect (NOE) spectroscopy can reveal through-space proximity between specific protons, helping to establish their relative orientation. rsc.orgnih.govmdpi.com In cases where absolute configuration is sought via NMR, chiral derivatizing agents, such as Mosher's acid, can be used to convert the enantiomers into diastereomeric esters, which will exhibit distinct chemical shifts in their ¹H and ¹⁹F NMR spectra. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for 3-Hydroxy-3-phenylpropanoate Esters in CDCl₃.
Assignment¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Phenyl C-H7.25-7.40 (m, 5H)125.7-128.5
Phenyl C (quaternary)-~142.5
C3-H (CH-OH)~5.12 (dd)~70.4
C2-H₂ (CH₂)~2.75 (m, 2H)~44.2
C1 (C=O)-~171.8
Isopropyl CH~5.05 (septet)~68.5
Isopropyl CH₃~1.25 (d, 6H)~21.8

Note: Data are representative and compiled based on values for closely related esters like the tert-butyl ester. mdpi.com Specific shifts for the propan-2-yl ester may vary slightly.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess Determination

Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for investigating chiral molecules. These techniques measure the differential interaction of left- and right-circularly polarized light with a chiral sample.

For a specific enantiomer of this compound, the aromatic chromophore of the phenyl group gives rise to characteristic electronic transitions that result in a unique ECD spectrum with positive or negative Cotton effects. The intensity of the ECD signal is directly proportional to the concentration difference between the two enantiomers in the sample. This linear relationship allows for the precise determination of enantiomeric excess (ee). nih.govrsc.org A calibration curve is typically constructed by measuring the ECD signal of samples with known enantiomeric compositions. The ee of an unknown sample can then be determined by measuring its ECD signal and interpolating from this curve. nih.gov

Similarly, ORD measures the variation of optical rotation with the wavelength of light. researchgate.net An ORD spectrum of a chiral compound will show a characteristic curve, and the magnitude of the rotation at a specific wavelength is proportional to the enantiomeric excess. Both ECD and ORD are valuable for high-throughput screening of asymmetric reactions and for quality control of enantiopure compounds. nih.govbohrium.com

Table 2: Principles of Chiroptical Spectroscopy for Enantiomeric Excess (ee) Determination.
TechniquePrincipleApplication to ee Determination
Electronic Circular Dichroism (ECD)Measures the difference in absorption of left and right circularly polarized light (Δε) by a chiral molecule as a function of wavelength.The magnitude of the Cotton effect (the peak or trough in the ECD spectrum) is directly proportional to the enantiomeric excess. A calibration curve of Δε vs. % ee is used for quantification. nih.govnih.gov
Optical Rotatory Dispersion (ORD)Measures the change in the angle of rotation of plane-polarized light as a function of wavelength.The specific rotation [α] at a given wavelength is linearly related to the enantiomeric excess. Enantiomers produce mirror-image ORD curves. researchgate.netrsc.org

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule. This technique provides a precise three-dimensional map of the electron density within a crystal, allowing for the unambiguous assignment of the spatial arrangement of atoms.

For the determination of the absolute configuration of this compound, a suitable single crystal of one enantiomer must first be obtained. The crystal must belong to one of the 65 chiral (Sohncke) space groups, which lack inversion centers or mirror planes. The analysis relies on the phenomenon of anomalous dispersion (or resonant scattering), which occurs when the X-ray wavelength is near the absorption edge of an atom in the crystal. researchgate.netthieme-connect.de This effect violates Friedel's law, meaning that the intensities of reflections from planes (hkl) and (-h-k-l) are no longer identical.

For light-atom organic compounds like the target molecule (containing only C, H, and O), the anomalous scattering effect is weak. However, with modern diffractometers and careful data collection (often using copper radiation, Cu Kα), the differences can be measured accurately. researchgate.net The absolute structure is typically determined by calculating the Flack parameter, which should refine to a value near 0 for the correct enantiomer and near 1 for the inverted structure. ed.ac.uk A low standard uncertainty on the Flack parameter provides high confidence in the assignment. researchgate.net

Table 3: Representative Crystallographic Data Required for Absolute Configuration Determination.
ParameterDescriptionTypical Value/Observation
Crystal SystemThe crystal lattice system (e.g., Orthorhombic, Monoclinic).Dependent on crystal packing.
Space GroupThe symmetry group of the crystal.Must be a non-centrosymmetric (chiral) group (e.g., P2₁2₁2₁). researchgate.net
Unit Cell DimensionsLengths (a, b, c) and angles (α, β, γ) of the unit cell.e.g., a = 7.2 Å, b = 10.5 Å, c = 15.1 Å, α=β=γ=90°
Radiation SourceWavelength of X-rays used.Cu Kα (λ = 1.5418 Å) is often preferred for light-atom structures to enhance anomalous scattering. researchgate.net
Flack Parameter [x]A parameter refined against diffraction data to determine the absolute structure.A value close to 0 with a small uncertainty (e.g., 0.01(4)) confirms the assigned configuration. researchgate.net

High-Resolution Mass Spectrometry for Molecular Structure Elucidation and Purity Analysis

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the elemental composition of a molecule and assessing its purity. Using techniques like electrospray ionization (ESI), the molecule is ionized with minimal fragmentation, typically forming a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. HRMS analyzers, such as Time-of-Flight (TOF) or Orbitrap, can measure the mass-to-charge ratio (m/z) of these ions with very high accuracy (typically < 5 ppm). This allows for the unambiguous determination of the molecular formula from the exact mass. researchgate.net

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the precursor ion, are used for structural elucidation. The fragmentation pattern provides a fingerprint of the molecule's structure. For this compound, characteristic fragmentation pathways would be expected:

Loss of water (-18 Da): A common fragmentation for alcohols, originating from the β-hydroxyl group.

Loss of the isopropyl group (-43 Da) or isopropene (-42 Da): Cleavage of the ester group.

Cleavage alpha to the hydroxyl group: This can lead to the formation of fragments containing the phenyl and hydroxylated carbon.

Purity analysis is achieved by searching for the accurate masses of potential impurities in the mass spectrum. The high resolving power of HRMS allows for the separation of ions with very similar nominal masses, ensuring that even trace-level impurities with different elemental compositions can be detected. researchgate.net

Table 4: Expected HRMS Data and Fragmentation for this compound (C₁₂H₁₆O₃).
IonFormulaCalculated Exact Mass (m/z)Origin
[M+H]⁺C₁₂H₁₇O₃⁺209.1172Protonated molecule
[M+Na]⁺C₁₂H₁₆O₃Na⁺231.0992Sodium adduct
[M+H-H₂O]⁺C₁₂H₁₅O₂⁺191.1067Loss of water from the hydroxyl group. nih.gov
[C₉H₉O]⁺C₉H₉O⁺133.0648Fragmentation involving cleavage adjacent to the ester and loss of water.
[C₇H₇]⁺C₇H₇⁺91.0542Tropylium ion, characteristic of benzyl (B1604629) moieties.

Theoretical and Computational Studies of Propan 2 Yl 3 Hydroxy 3 Phenylpropanoate

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Conformation

Density Functional Theory (DFT) serves as a fundamental tool for investigating the intrinsic properties of Propan-2-yl 3-hydroxy-3-phenylpropanoate at the quantum mechanical level. These calculations can predict the most stable three-dimensional arrangement of atoms (conformation), the distribution of electrons, and the energies of molecular orbitals.

The geometry of the molecule is optimized to find the lowest energy structure, providing insights into bond lengths, bond angles, and dihedral angles. For this compound, key structural parameters of interest include the orientation of the phenyl group relative to the propanoyl chain and the conformation of the isopropyl ester group. The presence of a hydroxyl group and a carbonyl group allows for the possibility of intramolecular hydrogen bonding, which would significantly influence the molecule's preferred conformation and stability.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's electronic properties and reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. A larger energy gap suggests higher stability and lower chemical reactivity. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Table 1: Predicted Structural Parameters of this compound from DFT Calculations

ParameterPredicted ValueDescription
C=O Bond Length~1.21 ÅTypical double bond length for a carbonyl group in an ester.
C-O (Ester) Bond Length~1.35 ÅSingle bond length between the carbonyl carbon and the ester oxygen.
O-H Bond Length~0.97 ÅTypical single bond length for a hydroxyl group.
HOMO Energy-6.5 eVEnergy of the Highest Occupied Molecular Orbital.
LUMO Energy-0.8 eVEnergy of the Lowest Unoccupied Molecular Orbital.
HOMO-LUMO Gap5.7 eVIndicates good electronic stability.

Note: The values in this table are representative and would be determined with specific DFT functional and basis set choices in a computational study.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Intermolecular Interactions

While DFT calculations provide insights into the properties of an isolated molecule, Molecular Dynamics (MD) simulations are employed to study the behavior of this compound in a condensed phase, such as in a solvent. whiterose.ac.uk MD simulations model the movements of atoms and molecules over time, governed by a force field that describes the inter- and intramolecular forces. whiterose.ac.uk

These simulations can reveal how the solvent molecules arrange themselves around the solute (solvation shell) and the nature of the intermolecular interactions, such as hydrogen bonds and van der Waals forces. whiterose.ac.uk For this compound, the hydroxyl group and the carbonyl oxygen are capable of forming hydrogen bonds with protic solvents (e.g., water, ethanol) or acting as hydrogen bond acceptors with other solute molecules. The phenyl group can engage in π-π stacking interactions with other aromatic rings.

By analyzing the trajectories of the atoms from an MD simulation, properties like the radial distribution function can be calculated to quantify the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This provides a detailed picture of the local solvent structure.

Table 2: Potential Intermolecular Interactions of this compound in Solution

Interaction TypeSolute Group InvolvedPotential Solvent/Solute PartnerSignificance
Hydrogen Bond (Donor)Hydroxyl (-OH)Protic solvents (e.g., water, methanol), Carbonyl oxygen of another moleculeInfluences solubility and self-aggregation.
Hydrogen Bond (Acceptor)Carbonyl Oxygen (C=O), Hydroxyl Oxygen (-OH)Protic solvents (e.g., water, methanol), Hydroxyl group of another moleculeKey to solvation in polar protic media.
π-π StackingPhenyl RingPhenyl ring of another moleculeCan lead to aggregation in solution.
van der Waals ForcesEntire MoleculeAll solvent and solute moleculesContributes to overall intermolecular forces.

Quantitative Structure-Activity Relationship (QSAR) Studies Focused on Chemical Reactivity and Selectivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to correlate the chemical structure of a compound with its biological activity or chemical reactivity. In the context of this compound, QSAR studies would focus on predicting its reactivity and selectivity in various chemical transformations.

Molecular descriptors, which are numerical values that encode different aspects of a molecule's structure, are calculated for a series of related compounds. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). For this molecule, descriptors related to the electronic environment of the ester and hydroxyl groups would be particularly important for modeling reactions such as hydrolysis, oxidation, or esterification.

For instance, a QSAR model could be developed to predict the rate of ester hydrolysis under different conditions. Descriptors such as the partial charge on the carbonyl carbon, the LUMO energy, and steric hindrance around the ester group would likely be significant variables in such a model. These studies are valuable for predicting the behavior of new, unsynthesized derivatives and for guiding the design of molecules with desired reactivity profiles.

Computational Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, can be used to predict various spectroscopic parameters, which can then be compared with experimental spectra for structure verification. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net The chemical shift of a nucleus is highly sensitive to its local electronic environment. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, its NMR spectrum can be simulated. These predicted spectra are invaluable for assigning peaks in experimentally obtained spectra.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. DFT calculations can compute the harmonic vibrational frequencies and their corresponding intensities. researchgate.net These frequencies correspond to the stretching, bending, and torsional motions of the atoms. For this compound, characteristic vibrational modes would include the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and various C-H and C-C stretching and bending modes of the phenyl and isopropyl groups. Comparing the computed IR spectrum with an experimental one can help confirm the compound's identity and conformational state.

Table 3: Predicted Spectroscopic Data for this compound

SpectroscopyParameterPredicted Value/RangeCorresponding Functional Group
¹³C NMRChemical Shift (δ)~170-175 ppmCarbonyl Carbon (C=O)
¹³C NMRChemical Shift (δ)~125-145 ppmPhenyl Ring Carbons
¹H NMRChemical Shift (δ)~7.2-7.4 ppmPhenyl Ring Protons
¹H NMRChemical Shift (δ)~5.0-5.2 ppmCH Proton of Isopropyl Group
IRVibrational Frequency (ν)~3500 cm⁻¹ (broad)O-H Stretch
IRVibrational Frequency (ν)~1730 cm⁻¹ (strong)C=O Stretch

Note: These are typical predicted ranges and the exact values would depend on the computational method and basis set used.

Applications of Propan 2 Yl 3 Hydroxy 3 Phenylpropanoate As a Chemical Building Block

Utilization in the Enantioselective Synthesis of Complex Organic Molecules

Theoretical applications could involve its use as a chiral synthon where the stereocenter at C3 dictates the stereochemical outcome of subsequent reactions. The hydroxyl and ester functionalities could be manipulated to build carbon chains or introduce new functional groups with high stereocontrol. However, specific examples and detailed research findings to substantiate this potential are not documented.

Role in Polymer Chemistry and Advanced Materials Science

The incorporation of functional monomers into polymers is a key strategy for developing advanced materials with tailored properties. Propan-2-yl 3-hydroxy-3-phenylpropanoate contains a hydroxyl group that could potentially be used for polymerization reactions, such as the formation of polyesters or polyurethanes. The phenyl group could impart specific properties like thermal stability or altered refractive index to the resulting polymer.

Despite these theoretical possibilities, a thorough search of the scientific literature did not yield any specific studies or data on the use of this compound as a monomer in polymer chemistry or in the development of advanced materials. There is no available research detailing its polymerization behavior, the properties of any resulting polymers, or its application in materials science.

Precursor in the Synthesis of Specialty Chemicals and Agrochemical Intermediates (excluding pharmaceutical end-products)

As a functionalized aromatic compound, this compound could theoretically serve as a precursor for a variety of specialty chemicals, such as those used in the fragrance or flavor industries, or as an intermediate in the synthesis of agrochemicals. The combination of its chiral center, hydroxyl group, and aromatic ring offers multiple points for chemical modification.

However, a review of the available literature did not provide any specific examples or research findings on the application of this compound as a precursor for the synthesis of non-pharmaceutical specialty chemicals or agrochemical intermediates. While related β-hydroxy esters are known intermediates in various chemical industries, the specific role of the isopropyl ester in these applications is not documented.

Development and Design of Novel Catalytic Ligands and Chiral Auxiliaries

Chiral molecules are often employed as ligands in metal-catalyzed asymmetric reactions or as chiral auxiliaries to control the stereochemistry of a reaction. The 1,3-hydroxy-ester motif present in this compound could potentially be elaborated into a bidentate ligand for a metal catalyst, or the entire molecule could be used as a chiral auxiliary.

A comprehensive search of chemical databases and scientific literature, however, did not reveal any instances of this compound being used in the development or design of novel catalytic ligands or chiral auxiliaries. There are no published studies that describe its modification into a ligand for asymmetric catalysis or its application as a removable chiral directing group.

Synthesis and Investigation of Propan 2 Yl 3 Hydroxy 3 Phenylpropanoate Derivatives and Analogues

Structural Modifications at the Hydroxyl Group

The secondary hydroxyl group is a critical functional handle in the Propan-2-yl 3-hydroxy-3-phenylpropanoate scaffold, offering a prime site for derivatization. Modifications at this position are often undertaken to alter the molecule's properties or to activate it for subsequent chemical transformations.

Research on analogous compounds, such as methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, demonstrates common strategies for modifying this hydroxyl group. rsc.orgrsc.org One prevalent modification is acylation , for instance, the reaction of the hydroxyl group with acetic anhydride (B1165640) in the presence of a catalyst like N,N-dimethylaminopyridine (DMAP) to form the corresponding acetate (B1210297) ester (e.g., methyl 3-acetoxy-3-(4-chlorophenyl)-2,2-dimethylpropanoate). rsc.org This transformation is significant as it protects the hydroxyl group and can alter its stereoelectronic properties.

Another key derivatization involves the conversion of the hydroxyl group into a better leaving group to facilitate nucleophilic substitution reactions. For example, the reaction with trichloroacetonitrile (B146778) in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) yields a trichloroacetimidate (B1259523) derivative. rsc.orgrsc.org This functional group is highly reactive and enables the introduction of various nucleophiles, allowing for the formation of new carbon-carbon bonds under the promotion of a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). rsc.org

These modifications highlight the versatility of the hydroxyl group in synthesizing a diverse library of analogues with tailored functionalities.

Variations of the Ester Moiety (e.g., other Alcohol Fragments)

The isopropyl ester fragment of this compound plays a crucial role in determining the compound's physical properties and its interaction with chiral environments, such as enzyme active sites. Systematic variation of this alcohol fragment provides insight into structure-activity relationships and allows for the optimization of reaction outcomes, particularly in stereoselective processes.

The most extensively studied analogue is Ethyl 3-hydroxy-3-phenylpropanoate . matrix-fine-chemicals.com This ethyl ester has been a benchmark substrate in numerous studies involving enzymatic kinetic resolution. google.comresearchgate.net Lipases are commonly used to selectively acylate or hydrolyze one enantiomer from a racemic mixture, and the efficiency and enantioselectivity of this process are highly dependent on the nature of the ester group. google.comacs.org For example, lipase-catalyzed transesterification of racemic ethyl 3-hydroxy-3-phenylpropanoate is a well-established method for producing optically active (S)-ethyl 3-hydroxy-3-phenylpropionate (B1262273) and the corresponding (R)-acylated ester. google.com

Other alcohol fragments have also been investigated to probe the steric and electronic requirements of these transformations. The synthesis of the parent 3-hydroxy-3-phenylpropanoic acid via saponification of the corresponding esters provides a precursor for creating a wide array of different ester analogues. rsc.orgchemicalbook.com For instance, the benzyl (B1604629) ester analogue, Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate, represents another variation where the bulk and electronic properties of the ester group are significantly different from the small alkyl esters. sigmaaldrich.com

The table below summarizes key ester analogues and related findings.

Interactive Data Table: Variations of the Ester Moiety in 3-hydroxy-3-phenylpropanoate Analogues
Ester Moiety Compound Name Key Research Findings References
Isopropyl This compound The parent compound of this study. chemspider.com
Ethyl Ethyl 3-hydroxy-3-phenylpropanoate Widely used in enzymatic resolution studies with various lipases to produce enantiomerically pure forms. google.comresearchgate.net matrix-fine-chemicals.comgoogle.comresearchgate.net
Methyl Methyl 3-hydroxy-3-phenylpropanoate Used in studies focusing on modifications of other parts of the molecule, like the phenyl ring. rsc.orgrsc.org rsc.orgrsc.org

These studies collectively demonstrate that the ester moiety is not merely a passive component but an active participant that can be tuned to control the stereochemical outcome of synthetic transformations.

Substituent Effects on the Phenyl Ring and their Influence on Reactivity and Stereoselectivity

Introducing substituents onto the phenyl ring of the this compound framework is a powerful strategy for modulating its electronic properties, which in turn influences reactivity and stereoselectivity. The electronic nature of the substituent—whether it is electron-donating or electron-withdrawing—can affect reaction rates and the stability of intermediates.

A prominent example from the literature is the study of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate . rsc.orgrsc.org The chlorine atom at the para-position of the phenyl ring is an electron-withdrawing group. This electronic perturbation can influence the acidity of the benzylic hydroxyl group and the reactivity of the aromatic ring itself. Such modifications are crucial in the synthesis of more complex molecules where the substituted phenyl ring is a key pharmacophoric element.

The influence of phenyl ring substituents is particularly evident in enzymatic reactions. Studies on the enzymatic hydrolysis of ethyl 3-hydroxy-3-phenylpropanoate and its analogues have shown that both the position and the electronic nature of substituents can dramatically affect the enantioselectivity (E-value) of the reaction. For example, the introduction of a substituent can alter the binding orientation of the substrate within the enzyme's active site, leading to different stereochemical preferences compared to the unsubstituted parent compound.

The following table presents examples of analogues with substitutions on the phenyl ring.

Interactive Data Table: Phenyl Ring Substituted Analogues
Substituent Compound Name Example Observed Influence/Application References
H (unsubstituted) This compound Serves as the baseline for comparing substituent effects. chemspider.com
4-Chloro Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate The electron-withdrawing group modifies the electronic properties of the molecule, serving as a precursor for further synthesis. rsc.orgrsc.org rsc.orgrsc.org

By systematically varying the substituents on the phenyl ring, researchers can fine-tune the substrate for optimal performance in specific chemical or enzymatic transformations, thereby controlling both the rate and the stereochemical outcome of the reaction.

Structure-Reactivity Relationships in this compound Analogues

The relationship between the molecular structure of this compound analogues and their chemical reactivity is a cornerstone of their synthetic utility. The interplay between the three key structural components—the hydroxyl group, the ester moiety, and the phenyl ring—dictates the molecule's behavior in various transformations.

Ester Moiety and Enantioselectivity: As discussed, the size and nature of the ester's alcohol fragment have a profound impact on the efficiency of enzymatic resolutions. A study comparing the enzymatic hydrolysis of various secondary and tertiary β-hydroxy esters found that the outcome was highly substrate-dependent. researchgate.net For the secondary ester, ethyl 3-hydroxy-3-phenylpropanoate, certain lipases showed excellent conversion and enantiomeric excess. researchgate.net However, for bulkier tertiary esters, the same enzymes often exhibited poor selectivity. This demonstrates a clear structure-reactivity relationship where the steric bulk of the ester group directly influences the substrate's fit within the enzyme's chiral pocket, thereby governing the stereoselectivity of the hydrolysis.

Hydroxyl Group Activation and Reactivity: The derivatization of the hydroxyl group is a direct method to control reactivity. Converting the alcohol to an acetate serves as a protective strategy, rendering it unreactive under certain conditions. Conversely, converting it to a trichloroacetimidate transforms it into a highly reactive leaving group, priming the molecule for C-C bond formation. rsc.org This functional group "switch" is a classic example of how modifying one part of the structure dictates its subsequent chemical behavior.

Phenyl Ring Substitution and Electronic Effects: The electronic character of the phenyl ring, modulated by substituents, influences the reactivity of adjacent functional groups. An electron-withdrawing group, like a chloro substituent, can increase the partial positive charge on the benzylic carbon, potentially making the hydroxyl group more susceptible to nucleophilic attack or influencing its acidity. These electronic effects are fundamental to controlling reaction pathways and rates in multi-step syntheses.

Future Research Directions and Emerging Paradigms in Propan 2 Yl 3 Hydroxy 3 Phenylpropanoate Research

Integration of Artificial Intelligence and Machine Learning in Synthetic Strategy Development and Optimization

The synthesis of chiral molecules like Propan-2-yl 3-hydroxy-3-phenylpropanoate requires careful planning to control stereochemistry and maximize yield. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate the complex landscape of synthetic organic chemistry.

Reaction Condition Optimization: Once a synthetic route is proposed, ML models can be employed to optimize reaction conditions. By analyzing data from a limited number of initial experiments, these models can predict the optimal temperature, pressure, catalyst loading, and solvent system to maximize the yield and enantioselectivity of the final product. eurekalert.org This data-driven approach, often referred to as data-rich experimentation (DRE), can significantly reduce the number of experiments required, saving time and resources. mt.com For the esterification step to form this compound, an ML algorithm could be trained to identify the ideal conditions to drive the reaction to completion while minimizing side products. chemai.io

AI/ML ApplicationPotential Impact on Synthesis of this compound
Retrosynthesis PredictionIdentifies novel and more efficient synthetic routes from available starting materials. engineering.org.cnpreprints.org
Reaction Outcome PredictionForecasts yield, purity, and potential byproducts under various conditions. eurekalert.orgchemai.io
Optimization of ConditionsReduces experimental workload by predicting optimal temperature, solvent, and catalyst concentration. mdpi.com
Catalyst DesignAssists in the in-silico design of novel catalysts with enhanced selectivity and activity.

Advanced In Situ Characterization Techniques for Real-Time Reaction Monitoring

Understanding reaction kinetics and mechanisms is crucial for process control and optimization. Process Analytical Technology (PAT) employs in-line and on-line analytical tools to monitor reactions in real-time, providing a dynamic understanding of the chemical transformations as they occur. mt.comwikipedia.org

Spectroscopic Monitoring: Techniques such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy are increasingly being used for real-time analysis of chemical reactions. acs.orghidenanalytical.com For the synthesis of this compound, an in-line FTIR or Raman probe could monitor the disappearance of the carboxylic acid and alcohol starting materials and the appearance of the ester product. nih.govamericanpharmaceuticalreview.com This allows for precise determination of the reaction endpoint, preventing unnecessary heating or extended reaction times that could lead to byproduct formation. acs.org Flow NMR spectroscopy is another powerful tool that could be implemented, particularly in continuous flow synthesis, to provide detailed structural information on reactants, intermediates, and products without the need for sampling. rsc.org

Mass Spectrometry: On-line mass spectrometry (MS) can provide highly sensitive and selective monitoring of reaction components. nih.gov This would be particularly useful for identifying and tracking low-concentration intermediates or byproducts in the synthesis of this compound, offering deep mechanistic insights. rsc.org Researchers have demonstrated the ability of MS to monitor esterification reactions, providing concentration profiles for all components. nih.gov

PAT ToolInformation ProvidedAdvantage for this compound Synthesis
In-line FTIR/RamanFunctional group concentrations (e.g., C=O, O-H). acs.orgReal-time tracking of ester formation and reactant consumption. americanpharmaceuticalreview.com
Flow NMRDetailed structural information and quantification of species. oxinst.comUnambiguous identification of intermediates and stereoisomers. rsc.org
On-line Mass SpectrometryMolecular weight and fragmentation patterns of all components. nih.govHigh sensitivity for detecting trace impurities and mechanistic studies. rsc.org

Development of Novel Sustainable and Environmentally Benign Synthetic Methodologies

The principles of green chemistry are increasingly guiding synthetic strategy, aiming to reduce waste, minimize energy consumption, and use renewable resources. Future research on this compound will undoubtedly focus on developing more sustainable synthetic methods.

Biocatalysis: Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. researchgate.net For the synthesis of the chiral center in this compound, ketoreductases (KREDs) can asymmetrically reduce a β-keto ester precursor to the desired β-hydroxy ester with high enantiomeric excess. nih.gov Lipases can also be used for the kinetic resolution of racemic β-hydroxy esters or for the direct esterification step under mild conditions. magtech.com.cn The use of immobilized enzymes could further enhance sustainability by allowing for easy catalyst recovery and reuse. rsc.org

Organocatalysis: Small organic molecules can also act as efficient and selective catalysts, avoiding the use of potentially toxic and expensive metals. rsc.org For instance, chiral DMAP derivatives have been shown to be effective in the kinetic resolution of racemic β-hydroxy esters. mdpi.com The development of novel organocatalysts for the asymmetric synthesis of the 3-hydroxy-3-phenylpropanoate core would be a significant area of future research.

Renewable Feedstocks: A long-term goal in sustainable chemistry is the use of starting materials derived from renewable biomass rather than petrochemicals. While the phenyl group in the target molecule currently originates from petroleum-derived benzene, future research could explore pathways from biomass-derived aromatic compounds. 3-Hydroxypropanoic acid itself is considered a key platform chemical that can be produced via biological routes. rsc.org

Exploration of Unconventional Reaction Media and Next-Generation Catalytic Systems

The solvent in which a reaction is conducted can have a profound impact on its rate, selectivity, and environmental footprint. Moving away from volatile organic compounds (VOCs) is a key goal of green chemistry.

Deep Eutectic Solvents (DES) and Ionic Liquids (ILs): DES and ILs are classes of solvents with negligible vapor pressure, high thermal stability, and tunable properties. scielo.brumn.edu They can serve as both the reaction medium and, in some cases, the catalyst. scielo.br Research into the synthesis of this compound could explore the use of a DES, such as a mixture of choline (B1196258) chloride and urea, as the solvent. scielo.br These media have been shown to be effective for various organic transformations and can often be recycled, reducing waste. rsc.orgnih.gov

Next-Generation Catalytic Systems: The development of more active and selective catalysts is a perpetual goal in chemical synthesis. For the asymmetric synthesis of β-hydroxy esters, research continues into novel catalytic systems. This includes the development of new metal-ligand complexes, such as barium-based catalysts for direct aldol (B89426) reactions, that can provide high stereocontrol. nih.gov Furthermore, combining different catalytic strategies, such as chemo-enzymatic cascades where a chemical catalyst and an enzyme work in sequence in one pot, could lead to highly efficient and streamlined syntheses of this compound.

Unconventional ApproachKey FeaturesPotential Application in Synthesis
Deep Eutectic Solvents (DES)Low cost, biodegradable, low vapor pressure. scielo.brrsc.orgReplacement for volatile organic solvents in esterification or precursor synthesis.
Ionic Liquids (ILs)Tunable properties, high stability, potential for catalyst recycling. umn.eduresearchgate.netCan act as both solvent and catalyst, enhancing reaction rates.
Chemo-enzymatic CascadesCombines the advantages of chemical and biological catalysts in a single process.Efficient multi-step synthesis without intermediate purification steps.
Advanced OrganocatalystsMetal-free, lower toxicity, high selectivity. mdpi.comAsymmetric synthesis of the chiral alcohol moiety.

Q & A

Q. How can researchers address conflicting reports on the solubility of this compound in polar vs. nonpolar solvents?

  • Methodological Answer : Systematically test solubility in solvents (e.g., water, ethanol, DCM, hexane) at 25°C. Use gravimetric analysis for quantification. Consider hydrogen-bonding capacity (Hansen solubility parameters) and correlate with computational COSMO-RS predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.